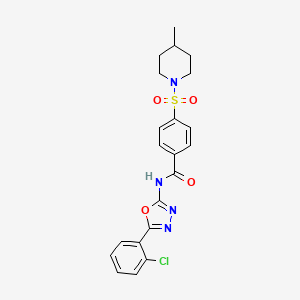

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Description

N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group at the 5-position. The benzamide moiety is further modified with a 4-methylpiperidinyl sulfonyl group at the para position. The sulfonyl group enhances solubility and may influence receptor binding, while the 2-chlorophenyl substituent could modulate lipophilicity and steric interactions.

Properties

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O4S/c1-14-10-12-26(13-11-14)31(28,29)16-8-6-15(7-9-16)19(27)23-21-25-24-20(30-21)17-4-2-3-5-18(17)22/h2-9,14H,10-13H2,1H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDYJOKKCJHRIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 396.91 g/mol. The structure features a 1,3,4-oxadiazole ring and a piperidine sulfonamide moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial potential of oxadiazole derivatives. The compound exhibits moderate to strong antibacterial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. In a study that synthesized several oxadiazole derivatives, the compound demonstrated significant inhibition against these pathogens, showcasing its potential as an antibacterial agent .

Anticancer Properties

Research has indicated that derivatives containing the oxadiazole moiety possess anticancer properties . The mechanism is believed to involve the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. Notably, it has shown strong inhibitory activity against urease and acetylcholinesterase (AChE), with IC50 values indicating potent effects. In studies involving enzyme assays, derivatives related to this compound demonstrated significant binding affinity to target enzymes, suggesting their potential as therapeutic agents in conditions like Alzheimer's disease and urea cycle disorders .

Study 1: Antibacterial Screening

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized a series of oxadiazole derivatives and assessed their antibacterial properties. The study highlighted that compounds similar to this compound exhibited strong activity against Staphylococcus aureus and Escherichia coli, indicating their potential use as new antibacterial agents .

Study 2: Anticancer Activity

Another study focused on the anticancer activity of oxadiazole derivatives demonstrated that these compounds could induce apoptosis in cancer cell lines through modulation of cell cycle regulators. The findings suggest that this compound may serve as a lead compound for developing new cancer therapies .

Summary of Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Chlorophenyl Position : The target compound’s 2-chlorophenyl group differs from the 4-chlorophenyl in ’s derivatives. Positional isomerism can significantly alter bioactivity; for example, 2-chloro substitution may enhance steric hindrance or π-π stacking in target binding compared to 4-chloro .

- Sulfonyl vs. Sulfanyl/S-Methyl : The sulfonyl group (SO2) in the target compound likely improves solubility and metabolic stability compared to sulfanyl (S–) or S-methyl linkages in analogs .

- Piperidinyl Substitution : The 4-methylpiperidinyl group in the target may offer better pharmacokinetic profiles than 3-methylpiperidinyl () or unsubstituted piperidine () due to reduced steric bulk .

Q & A

Q. What synthetic routes are optimal for preparing N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step protocols:

Hydrazide Formation : React 2-chlorobenzoic acid with hydrazine hydrate to form the hydrazide intermediate.

Oxadiazole Ring Closure : Treat the hydrazide with cyanogen bromide (BrCN) in methanol under reflux to generate the 1,3,4-oxadiazole core .

Sulfonylation : React 4-(chlorosulfonyl)benzoyl chloride with 4-methylpiperidine to introduce the sulfonylpiperidine moiety.

Amide Coupling : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the oxadiazole and benzamide fragments .

Q. Optimization Strategies :

- Solvent Selection : Dry THF or DMF improves coupling efficiency.

- Catalysis : Add DMAP to accelerate sulfonylation.

- Purification : Recrystallize from methanol/water (7:3) to achieve >95% purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : Confirm substitution patterns (e.g., 2-chlorophenyl protons appear as a doublet at δ 7.45–7.52 ppm in CDCl3) .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 487.6 (calculated).

- XRD : Resolve crystal lattice parameters (e.g., monoclinic system, space group P21/c) for absolute configuration .

Q. What assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial, antitumor)?

Methodological Answer:

- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922); MIC values <50 µg/mL indicate potency .

- Antitumor : MTT assay on HeLa or MCF-7 cells; IC50 <10 µM suggests therapeutic potential.

Q. How should stability studies be designed to assess shelf-life under varying conditions?

Methodological Answer:

- Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B) and quantify decomposition products.

- Solution Stability : Test in PBS (pH 7.4) at 25°C; >90% intact after 24 hours indicates suitability for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Substitution Analysis : Replace the 2-chlorophenyl group with 4-fluorophenyl to enhance lipophilicity (logP increase from 3.2 to 3.7).

- Piperidine Modification : Introduce a spirocyclic piperidine to restrict conformational flexibility and improve target binding .

- Oxadiazole Isosteres : Substitute 1,3,4-oxadiazole with 1,2,4-triazole to evaluate resistance to metabolic cleavage.

Q. What computational strategies are effective for predicting polypharmacology or off-target interactions?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to screen against kinase libraries (e.g., PDB: 3POZ for EGFR). Favorable binding energy (<−8.0 kcal/mol) suggests inhibitory potential .

- Machine Learning : Train a Random Forest model on ChEMBL bioactivity data to predict ADMET profiles.

Q. How can contradictory bioactivity data across similar compounds be resolved?

Methodological Answer:

- Assay Standardization : Replicate studies using identical protocols (e.g., ATP levels in MTT assays affect IC50 variability).

- Metabolic Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .

- Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding.

Q. What methodologies enable efficient scale-up from milligram to gram quantities for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.